Magnesium;2-butoxyoxane;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;2-butoxyoxane;chloride is a chemical compound that combines magnesium, 2-butoxyoxane, and chloride ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of magnesium;2-butoxyoxane;chloride involves the reaction of magnesium chloride with 2-butoxyoxane under controlled conditions. The reaction typically requires an anhydrous environment to prevent the formation of unwanted by-products. The reaction can be represented as follows:
MgCl2+2-butoxyoxane→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;2-butoxyoxane;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of magnesium.
Reduction: It can be reduced under specific conditions to yield magnesium metal.
Substitution: The chloride ion can be substituted with other anions or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or potassium iodide can facilitate substitution reactions.
Major Products
Oxidation: Magnesium oxide or magnesium hydroxide.
Reduction: Magnesium metal.
Substitution: Various magnesium salts depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Magnesium;2-butoxyoxane;chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in biological systems and as a magnesium supplement.
Medicine: Investigated for its therapeutic properties, including its use in treating magnesium deficiency.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of magnesium;2-butoxyoxane;chloride involves the interaction of magnesium ions with various molecular targets. Magnesium ions play a crucial role in numerous biochemical processes, including enzyme activation, DNA synthesis, and cellular signaling. The compound’s effects are mediated through the binding of magnesium ions to specific proteins and enzymes, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium chloride: A simple inorganic salt with widespread applications.
Magnesium sulfate: Used in medicine and industry for its therapeutic and chemical properties.
Magnesium oxide: Employed as a refractory material and in pharmaceuticals.
Uniqueness
Magnesium;2-butoxyoxane;chloride is unique due to the presence of the 2-butoxyoxane moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other magnesium compounds may not be suitable.
Eigenschaften
Molekularformel |
C9H17ClMgO2 |
---|---|
Molekulargewicht |
216.99 g/mol |
IUPAC-Name |
magnesium;2-butoxyoxane;chloride |
InChI |
InChI=1S/C9H17O2.ClH.Mg/c1-2-3-7-10-9-6-4-5-8-11-9;;/h9H,1-8H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
KDWNZTOSBAXCDM-UHFFFAOYSA-M |
Kanonische SMILES |
[CH2-]CCCOC1CCCCO1.[Mg+2].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.